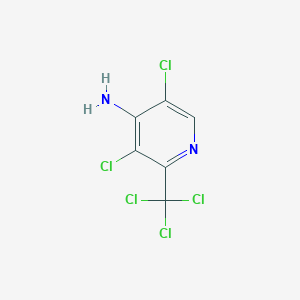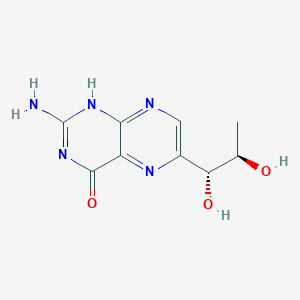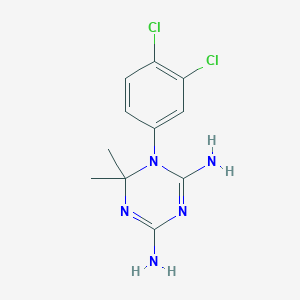
1,3,5-Triazine-2,4-diamine, 1-(3,4-dichlorophenyl)-1,6-dihydro-6,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine-2,4-diamine, 1-(3,4-dichlorophenyl)-1,6-dihydro-6,6-dimethyl- is a chemical compound that has gained importance in the field of scientific research due to its potential applications in various fields. This compound is commonly known as DCDMH and is used as a disinfectant and biocide in water treatment, swimming pools, and other applications.
Wirkmechanismus
The mechanism of action of DCDMH involves the release of chlorine ions, which react with the cell membrane of microorganisms, leading to their destruction. DCDMH also disrupts the metabolic pathways of microorganisms, leading to their death.
Biochemische Und Physiologische Effekte
DCDMH has been found to have minimal toxicity and is not known to cause any significant biochemical or physiological effects in humans or animals. However, it is important to note that DCDMH should be used in accordance with recommended guidelines and safety precautions.
Vorteile Und Einschränkungen Für Laborexperimente
DCDMH has several advantages as a disinfectant and biocide in laboratory experiments. It is effective against a wide range of microorganisms and is relatively easy to handle and store. However, it is important to note that DCDMH may not be effective against all types of microorganisms and may require higher concentrations for certain applications.
Zukünftige Richtungen
Future research on DCDMH could focus on the development of more efficient synthesis methods, as well as the optimization of its antimicrobial activity against specific types of microorganisms. Additionally, further studies could investigate the potential use of DCDMH in other fields, such as agriculture and food processing.
Synthesemethoden
The synthesis of DCDMH involves the reaction of 3,4-dichloroaniline and cyanuric acid in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of DCDMH.
Wissenschaftliche Forschungsanwendungen
DCDMH has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria, viruses, and fungi. DCDMH has also been studied for its potential use as a pesticide and herbicide.
Eigenschaften
CAS-Nummer |
13344-99-5 |
|---|---|
Produktname |
1,3,5-Triazine-2,4-diamine, 1-(3,4-dichlorophenyl)-1,6-dihydro-6,6-dimethyl- |
Molekularformel |
C11H13Cl2N5 |
Molekulargewicht |
286.16 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H13Cl2N5/c1-11(2)17-9(14)16-10(15)18(11)6-3-4-7(12)8(13)5-6/h3-5H,1-2H3,(H4,14,15,16,17) |
InChI-Schlüssel |
FPULLBVUFHTKQQ-UHFFFAOYSA-N |
SMILES |
CC1(N=C(N=C(N1C2=CC(=C(C=C2)Cl)Cl)N)N)C |
Kanonische SMILES |
CC1(N=C(N=C(N1C2=CC(=C(C=C2)Cl)Cl)N)N)C |
Andere CAS-Nummern |
13344-99-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



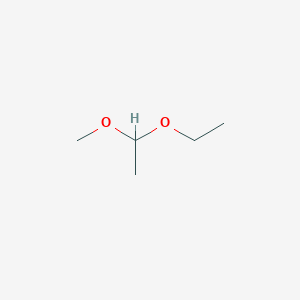
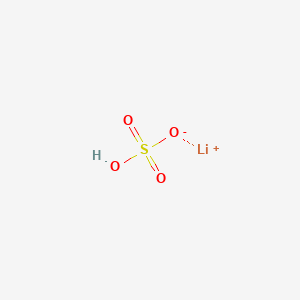
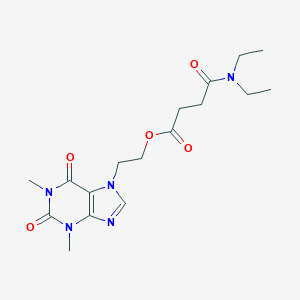
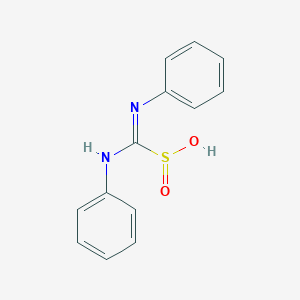
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, salt with 4-methylbenzenesulfonic acid (1:1)](/img/structure/B81062.png)
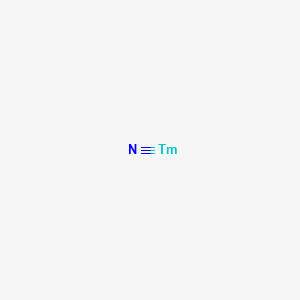
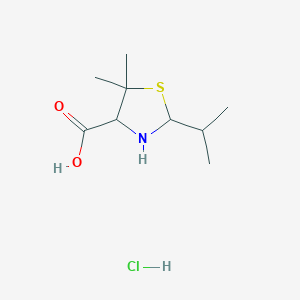
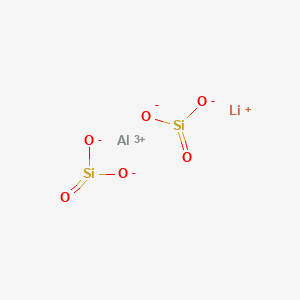
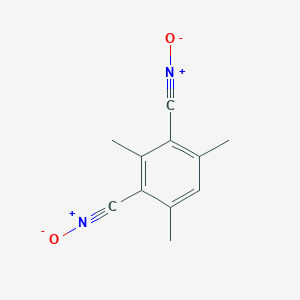
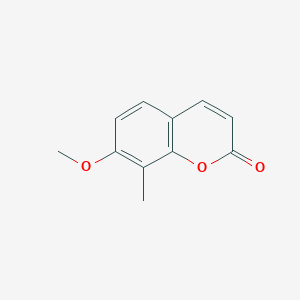
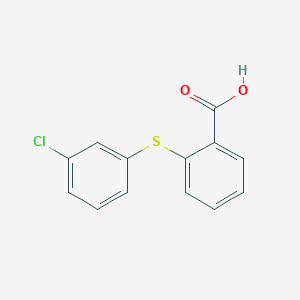
![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B81071.png)
